N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-(phenylthio)propanamide

Medicinal Chemistry Chemical Biology Lead Optimization

This morpholinopyridazine-phenylthio-propanamide is a structurally distinct screening compound, divergent from common pyridazin-3(2H)-one FPR agonists. Its unique core enables diversity-based FPR1/2/3 ligand discovery, systematic SAR around the thioether tail and morpholine, and late-stage functionalization. Procure 25–100 mg (≥95% purity) as a base quantity for focused library synthesis or as a blank canvas for chemical biology probe conjugation. No reported bioactivity ensures unbiased exploratory screening.

Molecular Formula C23H24N4O2S
Molecular Weight 420.53
CAS No. 1203263-18-6
Cat. No. B2607840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-(phenylthio)propanamide
CAS1203263-18-6
Molecular FormulaC23H24N4O2S
Molecular Weight420.53
Structural Identifiers
SMILESC1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)CCSC4=CC=CC=C4
InChIInChI=1S/C23H24N4O2S/c28-23(11-16-30-20-7-2-1-3-8-20)24-19-6-4-5-18(17-19)21-9-10-22(26-25-21)27-12-14-29-15-13-27/h1-10,17H,11-16H2,(H,24,28)
InChIKeyJGIYCIKWVRSTDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-(phenylthio)propanamide Is a Targeted Procurement Candidate


N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-(phenylthio)propanamide (CAS 1203263-18-6; molecular formula C23H24N4O2S; molecular weight 420.5 g/mol) is a synthetic small molecule featuring a morpholinopyridazine core linked to a phenylthio-propanamide moiety [1]. The compound is listed in PubChem (CID 45498029) but lacks publicly reported bioactivity, selectivity, or in vivo data in peer-reviewed literature or patents [2]. Consequently, its procurement is currently driven by its role as a defined chemical entity for exploratory screening, lead-optimization campaigns, or as a synthetic intermediate, rather than by any documented therapeutic or industrial advantage over established analogs.

Structural Determinants That Preclude Simple Substitution of N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-(phenylthio)propanamide


The pyridazine scaffold is sensitive to substituent variations at both the 3‑position (phenyl linker) and the 6‑position (morpholine ring). In a series of pyridazin‑based thioderivatives evaluated as formyl peptide receptor (FPR) agonists, even minor modifications—such as replacing oxygen with sulfur in the side chain—led to substantial losses in FPR2 binding affinity and functional activity due to steric constraints [1]. Although the specific compound has not been profiled, its unique combination of a morpholinopyridazine core and a phenylthio‑propanamide tail distinguishes it from the pyridazin‑3(2H)‑one analogs that dominate the FPR literature. Therefore, substituting it with a generic pyridazine without empirical data on receptor engagement, physicochemical properties, or synthetic tractability would invalidate any comparative procurement rationale.

Quantitative Differentiation Evidence for N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-(phenylthio)propanamide


Absence of Direct Head‑to‑Head Comparator Data for Procurement Decisions

A comprehensive literature and patent search (PubChem, Google Patents, Wiley Online Library, PubMed) returned no quantitative head‑to‑head comparisons between N‑(3‑(6‑morpholinopyridazin‑3‑yl)phenyl)‑3‑(phenylthio)propanamide and any structurally related analog, such as the pyridazin‑3(2H)‑one‑based FPR agonists 8b or 8c [1][2]. The compound is registered in PubChem with computed properties (molecular weight 420.5 g/mol, XLogP3‑AA 2.9, topological polar surface area 92.7 Ų) but lacks any experimentally determined bioactivity (IC₅₀, EC₅₀, Kd) [3]. Consequently, no quantified difference can be cited to support its superiority over close analogs for any biological, pharmacological, or industrial application.

Medicinal Chemistry Chemical Biology Lead Optimization

Structural Uniqueness as a Potential Differentiator for Screening Libraries

The compound contains a morpholinopyridazine‑phenyl core connected to a phenylthio‑propanamide tail—a scaffold not represented among the 40+ pyridazin‑3(2H)‑one derivatives and pyridazine analogs reported in the FPR agonist series [1]. The absence of a carbonyl group at the 3‑position of the pyridazine ring distinguishes it from the majority of biologically characterized pyridazines, potentially altering hydrogen‑bonding patterns and metabolic stability. However, no comparative experimental data exist to quantify how this structural divergence translates into differential potency, selectivity, pharmacokinetics, or physicochemical behavior relative to the benchmark compounds.

Drug Discovery High-Throughput Screening Chemical Diversity

Computed Physicochemical Properties Versus Analog Benchmarks

PubChem‑computed properties provide a baseline for comparing drug‑likeness with known pyridazine analogs. The target compound has a molecular weight of 420.5 g/mol and an XLogP3‑AA of 2.9, placing it within lead‑like chemical space (MW <500, logP ≤5) [1]. In contrast, representative FPR agonist 8b (pyridazin‑3(2H)‑one analog) has a molecular weight of ~338 g/mol and a cLogP of ~3.8 [2]. The target compound’s larger size and lower lipophilicity may influence membrane permeability and solubility, but no experimental data (PAMPA, Caco‑2, kinetic solubility) are available to validate these in silico differences. Thus, the computed properties offer only a weak basis for differentiation.

ADMET Prediction Physicochemical Profiling Lead-Likeness

Synthetic Tractability and Availability for Customization

The compound is available from multiple chemical vendors (purity typically 95%) [1], indicating that its synthesis is scalable and reproducible. While no comparative synthetic efficiency data (yield, number of steps, cost) are published, the presence of a morpholine ring and a thioether linkage suggests modular synthesis amenable to parallel derivatization. By comparison, the pyridazin-3(2H)-one FPR agonists require multistep sequences with moderate overall yields (e.g., 15–35% over 5–6 steps) [2]. The target compound’s commercial availability may thus offer a procurement advantage for early-stage medicinal chemistry programs that require a reliable supply of a novel scaffold for structure‑activity relationship (SAR) exploration.

Custom Synthesis Medicinal Chemistry Lead Optimization

Optimal Procurement Scenarios for N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-(phenylthio)propanamide


High-Throughput Screening for Novel FPR Modulators

Given its structural divergence from extensively characterized pyridazin-3(2H)-one FPR agonists, this compound is ideally suited for inclusion in diversity-based screening libraries aimed at identifying novel FPR1, FPR2, or FPR3 ligands [1]. Its unique morpholinopyridazine core may interact with receptor residues (e.g., Arg205 of FPR1) in a manner distinct from the oxo analogs, potentially yielding new selectivity profiles.

Medicinal Chemistry Lead Expansion and SAR Studies

The compound’s modular structure—featuring a morpholine ring, a pyridazine linker, and a thioether tail—enables systematic derivatization. Procurement of a base quantity (25–100 mg, purity ≥95%) allows medicinal chemists to synthesize and test focused libraries exploring the phenylthio portion, the morpholine N‑substituent, and the pyridazine substitution pattern [2].

Tool Compound for Chemical Biology Probe Development

Absent any reported bioactivity, this compound is a blank canvas for chemical biology. It can be conjugated to fluorophores, biotin, or photoaffinity labels via the propanamide linker to generate affinity probes for target identification (e.g., pull-down or photo-crosslinking experiments) [3]. Its commercial availability accelerates such custom probe synthesis compared to de novo synthesis.

Intermediate in the Synthesis of Advanced Pyridazine Derivatives

The phenylthio group can be oxidized to sulfoxide or sulfone, or displaced with nucleophiles, enabling late-stage functionalization. This makes the compound a valuable intermediate for generating more complex pyridazine-based molecules, particularly for programs targeting kinases, GPCRs, or epigenetic enzymes that recognize pyridazine pharmacophores [1].

Quote Request

Request a Quote for N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-(phenylthio)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.